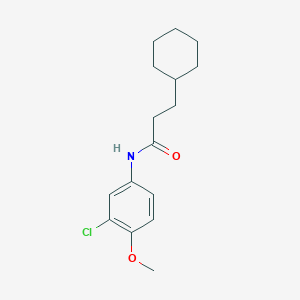
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide, also known as MNMA, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide involves its ability to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. This compound has also been found to have neuroprotective effects and has been used in studies on neurodegenerative diseases. Additionally, this compound has been found to have antioxidant properties and has been used in studies on oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying cognitive function and memory. This compound also has neuroprotective and antioxidant properties, which make it useful in studies on neurodegenerative diseases and oxidative stress. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the use of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in scientific research. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the use of this compound in studies on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used in studies on oxidative stress and aging. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to new insights into the mechanisms of various diseases and conditions.
Métodos De Síntesis
The synthesis of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide involves a multi-step process that includes the reaction of 4-methyl-3-nitrophenol with ethyl chloroacetate to form 2-(4-methyl-3-nitrophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-methyl-3-nitrophenoxy)acetyl chloride. The final step involves the reaction of N-methylamine with 2-(4-methyl-3-nitrophenoxy)acetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties and has been used in studies on oxidative stress and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-3-4-8(5-9(7)12(14)15)16-6-10(13)11-2/h3-5H,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJKGZRRMUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

